8-Hydroxyhexadeca-4,6,10-trienoic acid 8-Hydroxyhexadeca-4,6,10-trienoic acid
Brand Name: Vulcanchem
CAS No.: 111916-07-5
VCID: VC20868852
InChI: InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-
SMILES: CCCCCC=CCC(C=CC=CCCC(=O)O)O
Molecular Formula: C16H26O3
Molecular Weight: 266.38 g/mol

8-Hydroxyhexadeca-4,6,10-trienoic acid

CAS No.: 111916-07-5

Cat. No.: VC20868852

Molecular Formula: C16H26O3

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyhexadeca-4,6,10-trienoic acid - 111916-07-5

Specification

CAS No. 111916-07-5
Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
IUPAC Name (4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid
Standard InChI InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-
Standard InChI Key KBOVKDIBOBQLRS-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O
SMILES CCCCCC=CCC(C=CC=CCCC(=O)O)O
Canonical SMILES CCCCCC=CCC(C=CC=CCCC(=O)O)O

Introduction

Chemical Structure and Properties

8-Hydroxyhexadeca-4,6,10-trienoic acid is characterized by its 16-carbon chain (hexadeca) with three double bonds positioned at the 4th, 6th, and 10th carbon atoms, alongside a hydroxyl group at the 8th carbon position. This specific arrangement gives the compound its distinctive chemical and biological properties.

Structural Configuration

The IUPAC name for this compound is (4E,6Z,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid, which indicates the stereochemical configuration of its double bonds. The E/Z notations denote the geometric isomerism at each double bond position, with E (entgegen) indicating that the substituents are on opposite sides of the double bond, and Z (zusammen) indicating they are on the same side.

Physical and Chemical Properties

The compound exhibits the following physical and chemical characteristics:

PropertyValueSource
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
CAS Registry Number111916-07-5
Standard InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10-
SMILES NotationCCCCC/C=C\CC(/C=C\C=C\CCC(=O)O)O

Biochemical Significance

8-Hydroxyhexadeca-4,6,10-trienoic acid plays important roles in various biological processes, primarily due to its unique structural features that enable specific molecular interactions within cellular environments.

Metabolic Pathways

In the Human Metabolome Database, this compound is closely related to Tetranor 12-HETE (HMDB0060055), which is a metabolite derived from arachidonic acid metabolism through the 12-lipoxygenase pathway . This relationship suggests that 8-hydroxyhexadeca-4,6,10-trienoic acid may be involved in similar lipid metabolism pathways.

Antioxidant Properties

The hydroxyl group at the 8-carbon position provides antioxidant capabilities, potentially allowing the compound to mitigate oxidative stress in biological systems. This antioxidant activity may contribute to its broader biological functions in maintaining cellular homeostasis.

Biological Activities and Functions

Research indicates that 8-hydroxyhexadeca-4,6,10-trienoic acid demonstrates several biological activities that may have significant implications for health and disease processes.

Signaling Molecule Function

As a signaling molecule, 8-hydroxyhexadeca-4,6,10-trienoic acid can influence various cellular processes by interacting with specific molecular targets within signaling pathways. These interactions may modulate gene expression, protein function, and cellular responses to external stimuli.

Relationship to Other Bioactive Lipids

8-Hydroxyhexadeca-4,6,10-trienoic acid shares structural and functional similarities with several other bioactive lipids, particularly those derived from polyunsaturated fatty acids.

Comparison with Tetranor 12-HETE

Tetranor 12-HETE, which is structurally related to 8-hydroxyhexadeca-4,6,10-trienoic acid, is a major β-oxidation product resulting from peroxisomal metabolism of 12(S)-HETE . This metabolite has been found in plasma samples and may play roles in controlling inflammatory responses, particularly in injured tissues .

Comparative Analysis with Related Compounds

The following table presents a comparison of 8-hydroxyhexadeca-4,6,10-trienoic acid with structurally similar compounds:

CompoundStructural CharacteristicsBiological ActivityConcentration in LA-rich Diet (pmol/mL)Source
8-Hydroxyhexadeca-4,6,10-trienoic acidC16 fatty acid with hydroxyl group at C8 and three double bondsAnti-inflammatory potentialNot specified
Tetranor 12-HETEC16 metabolite of 12(S)-HETEUnknown specific function9.341 ± 6.457
8-HETE(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acidPronociceptive; interacts with PPARα and PPARγ7.918 ± 3.227

This comparative analysis reveals that while 8-hydroxyhexadeca-4,6,10-trienoic acid shares structural elements with other hydroxylated fatty acids, its specific configuration likely contributes to distinct biological activities and functions.

Synthesis Methods

The synthesis of 8-hydroxyhexadeca-4,6,10-trienoic acid typically involves specialized organic chemistry techniques to ensure the correct positioning of the double bonds and hydroxyl group.

Laboratory Synthesis Approaches

The synthesis generally requires advanced organic synthesis techniques to introduce the necessary double bonds and hydroxyl group in the correct configuration. These approaches may involve:

  • Selective oxidation reactions to introduce the hydroxyl group at the 8-position

  • Cross-coupling reactions to establish the specific arrangement of double bonds

  • Stereoselective synthesis methods to ensure the correct E/Z configuration of each double bond

Industrial Production Methods

For larger-scale production, continuous flow reactors and other industrial organic synthesis methods may be employed to improve efficiency and yield. Biotechnological approaches, potentially using engineered microorganisms, might also provide alternative production methods, similar to those used for structurally related compounds.

Research Applications and Future Directions

Current research on 8-hydroxyhexadeca-4,6,10-trienoic acid centers on understanding its biochemical functions and potential therapeutic applications.

Current Research Applications

The compound serves as a valuable research tool for studying:

  • Lipid metabolism pathways, particularly those involving polyunsaturated fatty acids

  • Cellular signaling mechanisms mediated by lipid-derived molecules

  • Antioxidant defense systems in cellular environments

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 8-hydroxyhexadeca-4,6,10-trienoic acid in biological samples require specialized analytical techniques.

Chromatographic Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) represents the most common approach for analyzing this compound in complex biological matrices . High-performance liquid chromatography (HPLC) with appropriate detection methods can effectively separate and identify 8-hydroxyhexadeca-4,6,10-trienoic acid from structurally similar compounds.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about 8-hydroxyhexadeca-4,6,10-trienoic acid, particularly regarding the configuration of double bonds and the position of the hydroxyl group . Infrared (IR) spectroscopy can further characterize functional groups present in the molecule.

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